Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine is a specialized amino acid derivative used predominantly in peptide synthesis. It features the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is crucial for protecting the amino functionality during synthesis. The compound also includes a monomethylated arginine and a Pbf (pentafluorophenyl) protecting group, enhancing its stability and reactivity in various chemical reactions. This compound is particularly valuable in synthesizing peptides that require specific modifications at the arginine residue, such as those involved in biological signaling pathways.
Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine is classified as a protected amino acid derivative. It is synthesized from naturally occurring arginine and is widely available from chemical suppliers such as Sigma-Aldrich and Merck Millipore. The compound's structure allows it to be utilized in solid-phase peptide synthesis (SPPS), which is the preferred method for producing peptides due to its efficiency and ability to automate the process.
The synthesis of Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine typically involves several key steps:
The molecular structure of Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine can be described as follows:
The compound's structure allows it to participate effectively in peptide bond formation while minimizing side reactions during synthesis.
Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine participates in various chemical reactions essential for peptide synthesis:
The mechanism of action for Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine revolves around its role in peptide synthesis:
The stability profile indicates that care must be taken during storage and handling to prevent degradation .
Fmoc-D-Arginine (Monomethyl, Pbf)-Hydroxylamine finds applications primarily in:
The guanidinium group of arginine presents unique synthetic challenges in SPPS due to its high basicity (pKa ≈ 12.5) and nucleophilicity. Without protection, this group can:
The ω-nitro (NO₂) group was historically employed but required catalytic hydrogenation for removal, posing compatibility issues with residues like Trp and Cys. Modern sulfonyl-based protectants like Pbf address these limitations through orthogonal deprotection – stable during piperidine-mediated Fmoc removal but cleaved by trifluoroacetic acid (TFA) during final resin cleavage [2] [10]. For arginine-rich therapeutic peptides (e.g., etelcalcetide with five D-Arg residues), optimized protection prevents side reactions that exponentially reduce yields in multi-arginine sequences [2].
The development of arginine protecting groups reflects a continuous optimization between stability during synthesis and clean deprotection:
Table 1: Comparative Properties of Major Arginine Protecting Groups
Protecting Group | Cleavage Conditions | Stability in SPPS | Key Limitations | Relative Cost Factor |
---|---|---|---|---|
NO₂ (Nitro) | Catalytic hydrogenation | High | Incompatible with Trp/Cys; slow for multi-Arg | Low |
Mtr | Neat TFA, 4–6h | Moderate | Prolonged strong acid exposure | Moderate |
Pmc | 95% TFA, 2–3h | Low (oxidation-prone) | Air-sensitive; batch variability | Moderate |
Pbf | 95% TFA, 1–2h | High | High cost; steric bulk | High (10× Phe derivative) |
(Boc)₂ | 95% TFA, 1h | Low (stepwise hydrolysis) | Partial deprotection during synthesis | Moderate |
Despite its high cost (approximately 10× more expensive than Fmoc-Phe-OH at production scale) and significant steric bulk, Pbf dominates industrial SPPS due to its balanced profile of stability during chain assembly and efficient removal during global deprotection [2] [7] [10].
This specialized derivative addresses two critical requirements in peptide science:
Post-Translational Modification (PTM) Mimicry:
Stereochemical Advantages of D-Arginine:
Table 2: Functional Attributes of Fmoc-D-Arg(Me,Pbf)-OH
Structural Feature | Chemical Rationale | Functional Impact |
---|---|---|
D-Configuration at α-carbon | Inversion of stereocenter relative to L-Arg | Protease resistance; conformational modulation of peptide backbone |
Nᴳ-Monomethylation | -CH₃ at one guanidino nitrogen | Mimics histone PTMs; alters H-bonding capacity versus unmethylated Arg |
Pbf protection | Sulfonamide linkage to remaining guanidino NH | Prevents lactamization; stable to Fmoc depiperidination but TFA-labile |
Fmoc protection | 9-Fluorenylmethoxycarbonyl on α-amine | Standard base-labile (piperidine) N-α protection for Fmoc-SPPS |
Synthesis of Fmoc-D-Arg(Me,Pbf)-OH (CAS 2044711-16-0) involves:
The methyl group introduces steric compression near the Pbf-sulfonamide, slightly accelerating deprotection versus non-methylated Pbf derivatives. This requires optimization of TFA cleavage cocktails (e.g., reduced scavenger concentrations) to prevent sulfonamide side products [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1